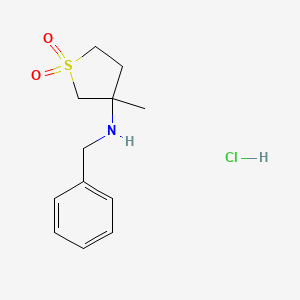
N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, also known as NS8593, is a potent and selective activator of small-conductance Ca2+-activated K+ (SK) channels. SK channels are important regulators of neuronal excitability and synaptic transmission, and they have been implicated in a variety of physiological and pathological processes, including learning and memory, epilepsy, and Parkinson's disease. NS8593 has shown promise as a tool compound for studying SK channel function and as a potential therapeutic agent for treating neurological disorders.
Mécanisme D'action
N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride binds to a specific site on the SK channel and stabilizes the channel in an open conformation. This leads to an increase in the flow of K+ ions out of the cell, resulting in hyperpolarization of the membrane potential and a decrease in neuronal excitability. N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride also slows the deactivation kinetics of SK channels, prolonging their activity and further enhancing their inhibitory effect on neuronal firing.
Biochemical and Physiological Effects:
N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride has been shown to have a number of biochemical and physiological effects, including:
- Increased K+ ion efflux from neurons
- Hyperpolarization of the membrane potential
- Inhibition of neuronal firing
- Enhancement of synaptic transmission
- Improvement of cognitive function
- Reduction of seizure activity
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride has several advantages as a tool compound for studying SK channel function and as a potential therapeutic agent for treating neurological disorders. These include:
- Selective activation of SK channels
- Potent and long-lasting effects
- Inhibition of neuronal firing without affecting other ion channels
- Improvement of cognitive function and reduction of seizure activity in animal models
However, there are also some limitations to using N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride in lab experiments, including:
- Limited solubility in aqueous solutions
- Potential off-target effects at high concentrations
- Lack of in vivo data in humans
Orientations Futures
There are several future directions for research on N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride and its potential therapeutic applications. These include:
- Further elucidation of the molecular mechanism of N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride binding to SK channels
- Development of more potent and selective SK channel activators
- Investigation of the effects of N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride on other physiological processes, such as pain perception and motor function
- Clinical trials to evaluate the safety and efficacy of N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride in humans with neurological disorders
In conclusion, N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, or N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, is a promising tool compound for studying SK channel function and a potential therapeutic agent for treating neurological disorders. Its selective activation of SK channels and potent and long-lasting effects make it a valuable tool for investigating the role of SK channels in neuronal excitability and synaptic transmission. Further research is needed to fully understand the molecular mechanism of N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride binding to SK channels and to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride can be synthesized using a multistep process that involves the reaction of 3-methylthiophene-2-carboxylic acid with benzylmagnesium chloride to yield the corresponding benzyl ketone intermediate. The ketone is then reduced with sodium borohydride to the corresponding alcohol, which is subsequently oxidized with m-chloroperbenzoic acid to give the desired N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride.
Applications De Recherche Scientifique
N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride has been extensively studied in vitro and in vivo to elucidate its mechanism of action and potential therapeutic applications. In vitro studies have shown that N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride selectively activates SK channels and enhances their activity by increasing their open probability and slowing their deactivation kinetics. In vivo studies have demonstrated that N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride can improve cognitive function and reduce seizure activity in animal models of epilepsy.
Propriétés
IUPAC Name |
N-benzyl-3-methyl-1,1-dioxothiolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c1-12(7-8-16(14,15)10-12)13-9-11-5-3-2-4-6-11;/h2-6,13H,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPOFIMLPXPVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-methyl-1,1-dioxothiolan-3-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B6062189.png)
![N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide](/img/structure/B6062197.png)
![6-(4-methyl-3-phenyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6062201.png)
![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B6062202.png)
![4-hydroxy-3-methoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B6062208.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6062215.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6062230.png)
![1-[(5-chloro-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6062239.png)
![1-[2-(4-morpholinyl)ethyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6062240.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6062248.png)

![methyl N-benzoyl-2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoroalaninate](/img/structure/B6062256.png)
![2-{1-cyclopentyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6062258.png)
![2-(2-bromo-4,5-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062276.png)